

The Isomerization of Maleic Acid to Fumaric Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *2-Butenedioic acid*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanisms, kinetics, and experimental protocols for the isomerization of maleic acid to its trans-isomer, fumaric acid. This conversion is a fundamental process in organic chemistry with significant applications in the pharmaceutical and polymer industries. This document explores the three primary methods of isomerization: photochemical, thermal, and acid-catalyzed, presenting detailed mechanistic insights, quantitative data, and practical experimental procedures.

Introduction

Maleic acid ((2Z)-butenedioic acid) and fumaric acid ((2E)-butenedioic acid) are geometric isomers, differing in the spatial arrangement of their carboxyl groups around the carbon-carbon double bond. This structural difference imparts distinct physical and chemical properties, influencing their biological activities and industrial applications. Fumaric acid and its esters, for instance, are utilized in the treatment of psoriasis and multiple sclerosis, making the efficient and selective isomerization from the readily available maleic acid (often derived from maleic anhydride) a critical process. This guide delves into the core mechanisms governing this transformation.

Mechanisms of Isomerization

The conversion of maleic acid to the more thermodynamically stable fumaric acid can be induced through several pathways, each with unique characteristics and experimental

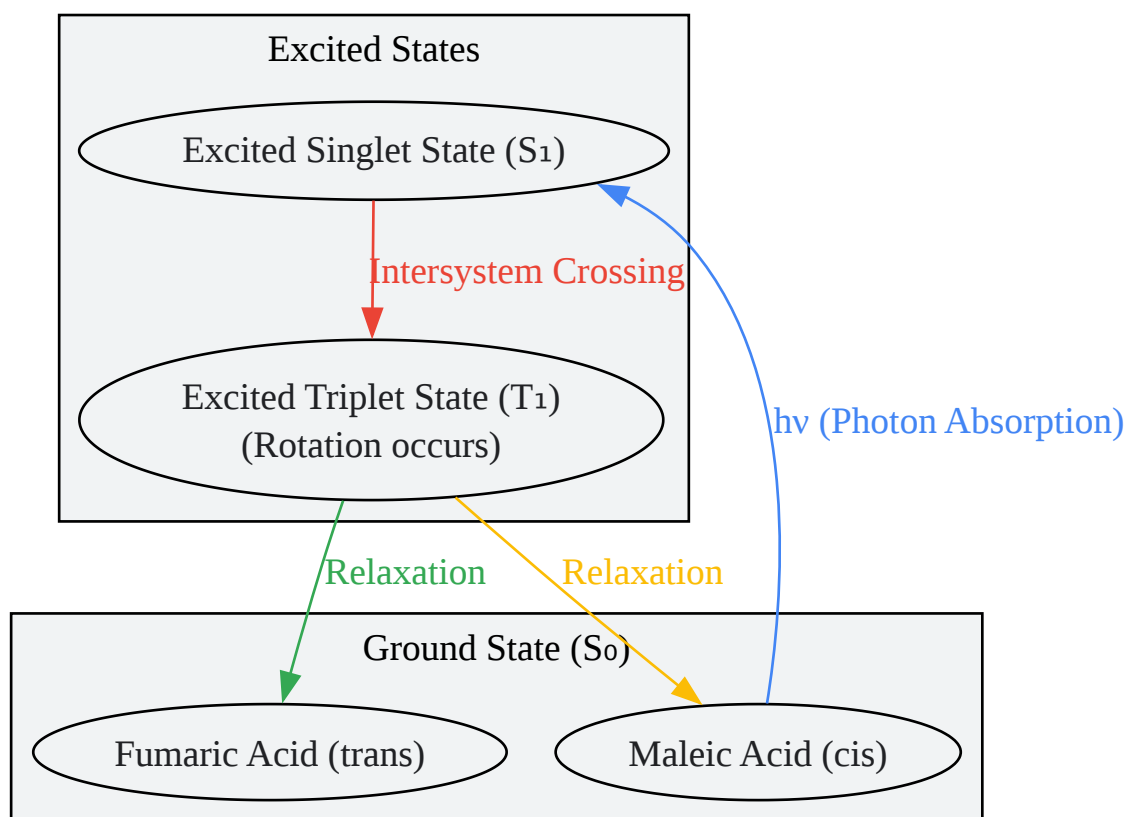
considerations.

Photochemical Isomerization

Photochemical isomerization involves the use of light to overcome the rotational energy barrier of the C=C double bond. The process is initiated by the absorption of a photon by a maleic acid molecule, leading to its excitation to a higher electronic state where rotation around the central double bond becomes possible.

The mechanism proceeds through the following key steps:

- **Excitation:** Maleic acid absorbs ultraviolet (UV) light, promoting an electron from a π bonding orbital to a π^* antibonding orbital ($\pi \rightarrow \pi^*$ transition) or from a non-bonding orbital on an oxygen atom to the π^* antibonding orbital ($n \rightarrow \pi^*$ transition). This creates an excited singlet state (S_1).^[1]
- **Intersystem Crossing:** The excited singlet state can undergo intersystem crossing to a more stable triplet state (T_1). In this triplet state, the π bond is significantly weakened, allowing for rotation around the C-C single bond character.
- **Rotation:** In the triplet state, the molecule can freely rotate around the central carbon-carbon bond.
- **Relaxation and Isomerization:** The twisted triplet state can then relax back to the ground electronic state (S_0), yielding either the starting maleic acid or the isomerized fumaric acid. Over time, a photostationary state is reached, which represents an equilibrium mixture of the two isomers under specific irradiation conditions.^[1]

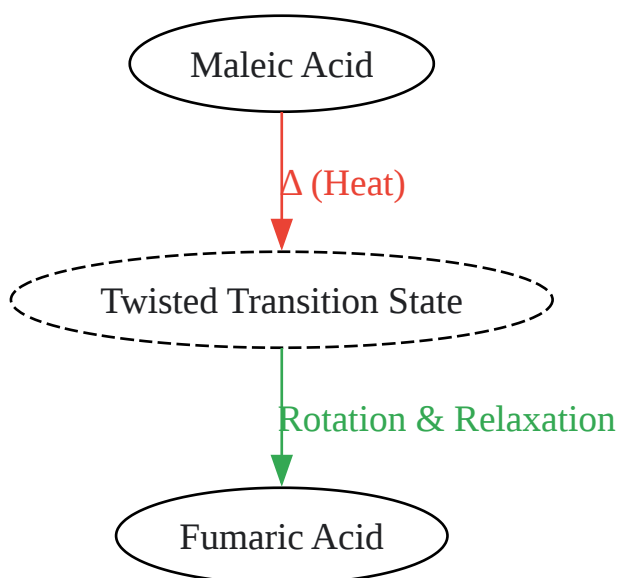


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Thermal Isomerization (Non-Catalytic)

In the absence of a catalyst, maleic acid can be isomerized to fumaric acid by heating it in an aqueous solution at elevated temperatures and pressures.[2] This method relies on providing sufficient thermal energy to overcome the activation energy barrier for the cis-trans isomerization.

The reaction is typically carried out in a sealed vessel to maintain the aqueous solvent at temperatures above its normal boiling point. A kinetic study of this process reveals that the reaction follows a first-order rate law with respect to maleic acid.[2] The proposed mechanism involves the formation of a transient, high-energy transition state where the p-orbitals of the double bond are twisted, allowing for rotation. The high temperature provides the necessary energy to reach this state.



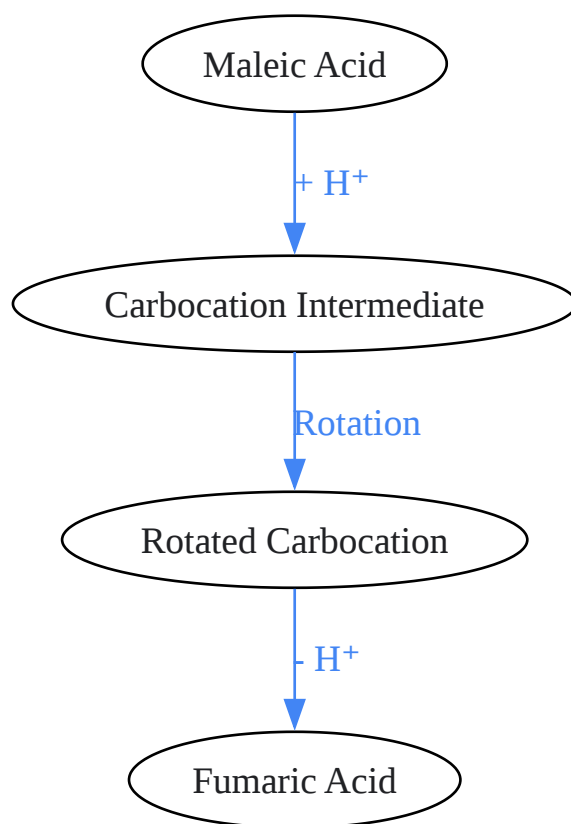
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Acid-Catalyzed Isomerization

The isomerization of maleic acid to fumaric acid can be effectively catalyzed by strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The acid catalyst provides a lower energy pathway for the isomerization to occur.

The mechanism for acid-catalyzed isomerization involves the following steps:

- Protonation: The π -bond of the maleic acid double bond acts as a nucleophile and attacks a proton (H⁺) from the acid catalyst. This results in the formation of a carbocation intermediate.
- Rotation: The newly formed C-C single bond in the carbocation intermediate allows for free rotation of the substituents.
- Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the adjacent carbon, reforming the double bond and regenerating the acid catalyst. Due to the greater thermodynamic stability of the trans-isomer, the formation of fumaric acid is favored.



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Quantitative Data

The efficiency and rate of isomerization are dependent on the chosen method and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Photochemical Isomerization of Maleic Acid

pH	Quantum Yield (Φ) of Maleic Acid Isomerization	Reference
1	0.07	
13	0.028	

Note: Quantum yields were determined using 254 nm irradiation. A minor photoaddition reaction also occurs with a quantum yield of 10% of the isomerization at pH 13 and 3% at pH 1.

Table 2: Thermal (Non-Catalytic) Isomerization of Maleic Acid

Temperature (°C)	Rate Constant (k) (h ⁻¹)	Activation Energy (Ea) (kJ/mol)	Reference
190	2.50	125.4	
200	4.15	125.4	
210	6.21	125.4	
220	8.71	125.4	

Note: The reaction was found to be first-order.

Table 3: Catalyzed Isomerization of Maleic Acid

Catalyst	Temperature (°C)	Activation Energy (Ea) (kJ/mol)	Reaction Order	Reference
Thiourea	20 - 60	43.1	1.41 (Maleic Acid), 0.99 (Thiourea)	

Experimental Protocols

Protocol for Photochemical Isomerization

This protocol is adapted from an undergraduate organic chemistry experiment and can be scaled accordingly.

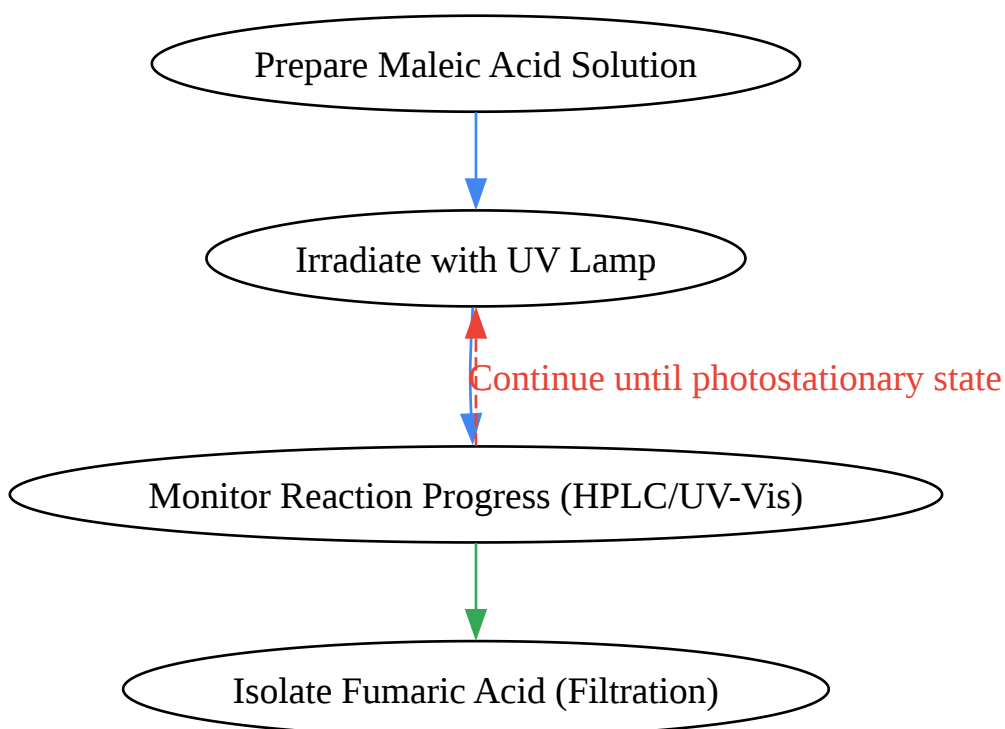
Materials:

- Maleic acid
- Deionized water
- UV lamp (e.g., mercury lamp emitting at 254 nm)

- Quartz reaction vessel
- Stirring plate and stir bar
- Analytical equipment for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Prepare a solution of maleic acid in deionized water at the desired concentration and pH.
- Transfer the solution to the quartz reaction vessel and add a stir bar.
- Place the reaction vessel in a suitable apparatus that allows for irradiation with the UV lamp while maintaining a constant temperature.
- Begin stirring and irradiating the solution.
- At regular intervals, withdraw aliquots of the reaction mixture for analysis to monitor the concentrations of maleic and fumaric acid.
- Continue the irradiation until the photostationary state is reached (i.e., the ratio of maleic acid to fumaric acid remains constant).
- Isolate the fumaric acid product, which will precipitate out of the solution due to its lower solubility, by filtration.



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Protocol for Thermal Isomerization

This protocol is based on a kinetic study of non-catalytic isomerization.

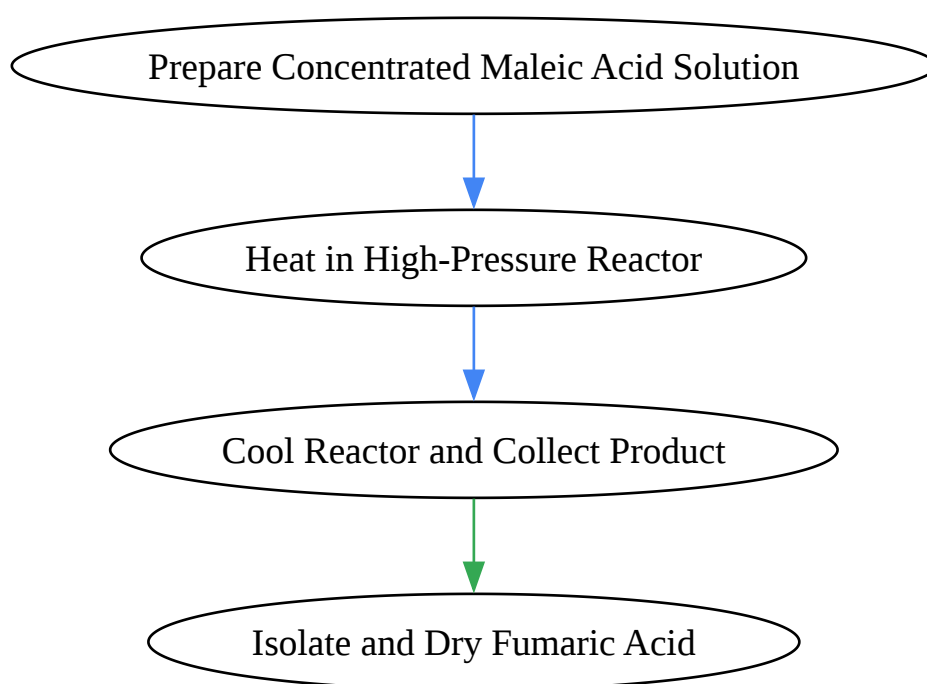
Materials:

- Maleic acid
- Deionized water
- High-pressure reactor (autoclave) with temperature control
- Stirring mechanism for the reactor
- Analytical equipment for monitoring the reaction (e.g., HPLC)

Procedure:

- Prepare a concentrated aqueous solution of maleic acid (e.g., 60% by mass).

- Transfer the solution to the high-pressure reactor.
- Seal the reactor and begin heating to the desired temperature (e.g., 190-220 °C) with stirring.
- Once the target temperature is reached, start timing the reaction.
- After the desired reaction time, cool the reactor to room temperature.
- Open the reactor and collect the product mixture. Fumaric acid will have precipitated.
- Isolate the solid fumaric acid by filtration and wash with cold deionized water.
- Dry the fumaric acid product. The filtrate can be analyzed by HPLC to determine the final concentrations of maleic and fumaric acids.



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Protocol for Acid-Catalyzed Isomerization

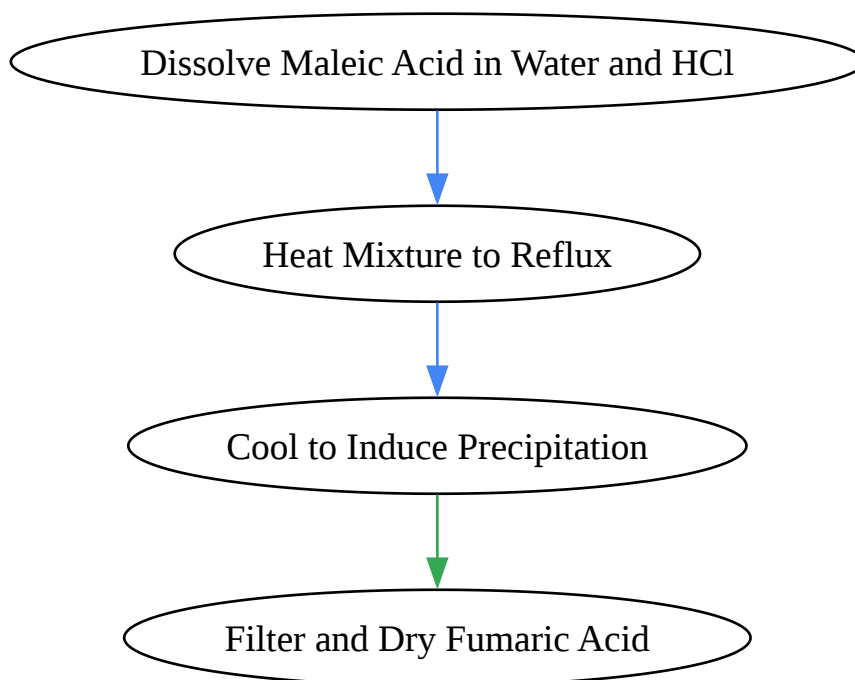
This is a common laboratory-scale procedure.

Materials:

- Maleic acid
- Concentrated hydrochloric acid (HCl)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Stirring plate and stir bar
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- In a round-bottom flask, dissolve maleic acid in deionized water.
- Carefully add concentrated hydrochloric acid to the solution.
- Add a stir bar and attach a reflux condenser to the flask.
- Heat the mixture to reflux with constant stirring for a specified period (e.g., 30-60 minutes). The formation of a precipitate (fumaric acid) should be observed.
- After the reflux period, cool the mixture to room temperature and then further cool in an ice bath to maximize precipitation.
- Collect the crystalline fumaric acid by vacuum filtration.
- Wash the crystals with a small amount of cold deionized water to remove any remaining maleic acid and HCl.
- Dry the purified fumaric acid.



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Conclusion

The isomerization of maleic acid to fumaric acid is a well-studied and versatile reaction that can be achieved through photochemical, thermal, and acid-catalyzed methods. The choice of method depends on the desired scale, efficiency, and available equipment. For researchers and professionals in drug development, a thorough understanding of these mechanisms and the ability to execute these protocols are essential for the synthesis of fumaric acid-based active pharmaceutical ingredients and their derivatives. The quantitative data provided in this guide allows for the informed selection of reaction conditions to optimize the yield and purity of the final product.

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